Fluphenazine Di N'-Oxide Fluphenazine Di N'-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17966051
InChI: InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)32-21)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29/h1-2,4-7,16,29H,3,8-15H2
SMILES:
Molecular Formula: C22H26F3N3O3S
Molecular Weight: 469.5 g/mol

Fluphenazine Di N'-Oxide

CAS No.:

Cat. No.: VC17966051

Molecular Formula: C22H26F3N3O3S

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

Fluphenazine Di N'-Oxide -

Specification

Molecular Formula C22H26F3N3O3S
Molecular Weight 469.5 g/mol
IUPAC Name 2-[1,4-dioxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethanol
Standard InChI InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)32-21)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29/h1-2,4-7,16,29H,3,8-15H2
Standard InChI Key QXBJUUVVSUNPLG-UHFFFAOYSA-N
Canonical SMILES C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-]

Introduction

Chemical Identity and Structural Characteristics

Fluphenazine Di N'-Oxide (CAS No. 76005-60-2) is a piperazine derivative with the systematic IUPAC name 1-(2-Hydroxyethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1,4-dioxide. Its molecular formula is C22H26F3N3O3S, corresponding to a molecular weight of 469.5 g/mol . The compound’s structure integrates a phenothiazine core substituted with a trifluoromethyl group at position 2, a hydroxyethyl-piperazine dioxide moiety at position 10, and a three-carbon propyl chain linking the two heterocyclic systems .

Stereochemical and Physicochemical Properties

The molecule exhibits planar chirality due to the rigid phenothiazine scaffold, though its specific stereoisomeric forms remain underexplored. Key physicochemical properties include:

  • LogP (octanol/water partition coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) .

  • Stability: Susceptible to photodegradation and hydrolysis under acidic conditions, necessitating storage in inert atmospheres .

Pharmacological Role and Receptor Interactions

Metabolic Origin and Biotransformation

Fluphenazine Di N'-Oxide arises via N-oxidation of fluphenazine’s piperazine ring, catalyzed primarily by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2D6) . This pathway competes with other metabolic routes such as sulfoxidation (producing fluphenazine sulfoxide) and hydroxylation (yielding 7-hydroxyfluphenazine) . In rats administered oral fluphenazine, the metabolite constituted <1% of total brain fluphenazine equivalents, underscoring its minor contribution to central nervous system (CNS) activity .

Pharmacodynamic Profile

  • σ1 Receptors: Moderate affinity (Ki = 450 nM), potentially influencing cellular stress responses .

  • Muscarinic Acetylcholine Receptors: Mild antagonism (IC50 = 8 μM), which could contribute to anticholinergic side effects in high concentrations .

Pharmacokinetics and Tissue Distribution

Absorption and Bioavailability

As a polar metabolite, Fluphenazine Di N'-Oxide demonstrates limited blood-brain barrier penetration. In rats, brain-to-plasma concentration ratios for the metabolite ranged from 0.03–0.15, whereas fluphenazine itself achieved ratios of 10–27 . Oral administration in humans yields detectable plasma levels within 2–4 hours, but systemic exposure remains low (<5% of parent drug AUC) .

Analytical Methods for Quantification

Radioimmunoassay (RIA)

Specific polyclonal antibodies against Fluphenazine Di N'-Oxide enable detection in biological matrices with a lower limit of quantification (LLOQ) of 0.1 ng/mL . Cross-reactivity with fluphenazine and other metabolites is <2%, ensuring assay specificity .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern LC-MS/MS methods employ hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites, achieving picogram-level sensitivity (LLOQ = 5 pg/mL) . Key parameters include:

  • Column: ZIC-HILIC (3.5 μm, 2.1 × 100 mm)

  • Mobile Phase: Acetonitrile/ammonium formate (pH 3.0) gradient

  • Ionization: Positive electrospray (ESI+) with MRM transitions m/z 470→367 and 470→254

Clinical and Regulatory Considerations

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